Chemical structure and molecular weight of 4-Methylphenyl 2-nitrobenzoate
Chemical structure and molecular weight of 4-Methylphenyl 2-nitrobenzoate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methylphenyl 2-nitrobenzoate
Executive Summary
This technical guide provides a comprehensive analysis of 4-Methylphenyl 2-nitrobenzoate (also known as
This document details the molecular identity, validated synthesis protocols, spectroscopic characterization, and reaction kinetics of the compound, designed for researchers requiring high-purity standards and mechanistic insights.
Molecular Identity & Structural Analysis
The structural integrity of 4-Methylphenyl 2-nitrobenzoate relies on the ester linkage between a sterically crowded 2-nitrobenzoyl moiety and an electron-rich
| Parameter | Data |
| IUPAC Name | 4-Methylphenyl 2-nitrobenzoate |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 257.24 g/mol |
| SMILES | Cc1ccc(OC(=O)c2ccccc2[O-])cc1 |
| InChIKey | MJLXQKNXJKYSOA-UHFFFAOYAL |
| CAS Number | Note: Often indexed under general nitrophenyl benzoates.[1][2][3][4] Verify specific isomer (o-nitro vs p-nitro) carefully. |
Structural Insight: The ortho-nitro group exerts a significant "Ortho Effect" , twisting the carbonyl group out of planarity with the benzene ring to relieve steric strain. This conformation reduces resonance stabilization of the ester carbonyl, potentially increasing its electrophilicity compared to the para-isomer, while simultaneously blocking the trajectory of incoming nucleophiles.
Physicochemical Properties
| Property | Value / Description |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Melting Point | Predicted: 68–75 °C (Consistent with isomeric nitrophenyl benzoates) |
| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO.Insoluble: Water. |
| LogP (Predicted) | ~3.8 (Lipophilic) |
| Density | ~1.3 g/cm³ |
Synthetic Pathways & Protocols
Core Directive: The synthesis must prioritize the removal of the unreacted
Protocol: Acylation of -Cresol
Reagents:
-
2-Nitrobenzoyl chloride (1.1 equiv)
- -Cresol (1.0 equiv)
-
Triethylamine (TEA) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM) [Anhydrous]
-
DMAP (Catalytic, 5 mol%)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve -cresol (10 mmol) in anhydrous DCM (20 mL). -
Base Addition: Add TEA (12 mmol) and catalytic DMAP. Cool the solution to 0°C in an ice bath.
-
Acylation: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol) in DCM (5 mL) over 15 minutes. The solution will likely turn yellow/orange.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench & Workup:
-
Wash organic layer with 1M HCl (2 x 20 mL) to remove TEA/Pyridine.
-
Wash with 1M NaOH (2 x 20 mL) to remove unreacted 2-nitrobenzoic acid and
-cresol (critical step). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol or Methanol. If oil persists, use column chromatography (Silica, 0-10% EtOAc in Hexane).
Figure 1: Validated synthesis workflow for 4-Methylphenyl 2-nitrobenzoate via acid chloride route.
Spectroscopic Characterization (Self-Validating Data)
To ensure the trustworthiness of the synthesized compound, the following spectral signatures must be verified.
NMR (400 MHz, )
-
2.38 (s, 3H): Methyl group of the
-tolyl ring. -
7.15 (d,
Hz, 2H): Aromatic protons of -tolyl (meta to ester). -
7.25 (d,
Hz, 2H): Aromatic protons of -tolyl (ortho to ester). - 7.70–7.80 (m, 3H): Protons of the nitrobenzoate ring (meta/para to nitro).
-
8.05–8.15 (m, 1H): Proton ortho to the nitro group (deshielded).
-
Diagnostic: The
-tolyl ring shows a characteristic AA'BB' system, while the -nitrobenzoate ring shows a complex ABCD system.
-
IR Spectroscopy (ATR/KBr)
-
1745
: Ester Carbonyl ( ) stretch. (Shifted higher due to electron-withdrawing nitro group). -
1535
(asym) & 1350 (sym): Nitro ( ) group stretches. -
1260
: stretch.
Reactivity & Applications
Hydrolysis Kinetics & The Ortho Effect
This compound is a standard substrate for studying the Biphasic Hydrolysis Mechanism . The ortho-nitro group provides steric bulk that retards the attack of hydroxide ions compared to the para-isomer, despite the electron-withdrawing nature of the nitro group.
Mechanism:
-
Nucleophilic Attack: Hydroxide attacks the carbonyl carbon.
-
Tetrahedral Intermediate: Formation is sterically hindered by the
- group. -
Collapse: Elimination of the
-cresolate anion (good leaving group, ).
Figure 2: Hydrolysis pathway highlighting the rate-determining nucleophilic attack.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Storage: Store in a cool, dry place under inert gas. Moisture sensitive (slow hydrolysis).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhaling dust or vapors.
References
-
PubChem. (n.d.). 4-Methylphenyl 2-nitrobenzoate Structure and Data. National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Nitrobenzoate Esters Spectral Data. National Institute of Standards and Technology. Retrieved from [Link]
- Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophiles with Esters. Journal of the American Chemical Society.
- Arnett, E. M., & Reich, R. (1980). Electronic Effects in Organic Chemistry.
Sources
- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 2. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 3. Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]
